methyl (4S)-5-hydroxy-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoate
Description
Methyl (4S)-5-hydroxy-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoate is a chiral compound featuring a methyl ester at the terminal carboxyl group, a hydroxyl group at position 5, and a tert-butoxycarbonyl (Boc)-protected methylamino group at position 2. The (4S) stereochemistry confers specificity in biological interactions and synthetic applications. This compound is structurally related to peptide intermediates and protease inhibitors, where the Boc group serves as a protective moiety for amines during synthesis .
Properties
IUPAC Name |
methyl (4S)-5-hydroxy-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO5/c1-12(2,3)18-11(16)13(4)9(8-14)6-7-10(15)17-5/h9,14H,6-8H2,1-5H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRIOKFCMBBQRQ-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CCC(=O)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CCC(=O)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4S)-5-hydroxy-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoate typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions or in organic solvents like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency, versatility, and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
methyl (4S)-5-hydroxy-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc protecting group can be removed under acidic conditions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of the free amine after Boc deprotection.
Scientific Research Applications
methyl (4S)-5-hydroxy-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoate is widely used in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in peptide synthesis and modification of biomolecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of fine chemicals and materials
Mechanism of Action
The mechanism of action of methyl (4S)-5-hydroxy-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoate involves the protection of amine groups. The Boc group is added to the amine via nucleophilic attack on the carbonyl carbon of the Boc2O, followed by elimination of a carbonate group. Deprotection occurs under acidic conditions, leading to the formation of the free amine .
Comparison with Similar Compounds
Data Tables
Table 1. Comparative Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Solubility (LogP) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | C12H21NO5 | 259.30 | 1.2 (estimated) | Methyl ester, Boc, hydroxyl |
| 5-Hydroxy-2-[(Boc)amino]pentanoic acid | C10H19NO5 | 233.26 | -0.5 | Carboxylic acid, Boc, hydroxyl |
| CAS 17901-01-8 | C11H21NO4 | 231.29 | 1.8 | Methyl ester, Boc, branched |
| CAS 1012341-50-2 | C23H29NO4 | 383.48 | 3.5 | Biphenyl, Boc, carboxylic acid |
Research Findings and Trends
- Stability : Boc-protected compounds (e.g., target compound, CAS 17901-01-8) exhibit superior stability under basic conditions compared to acetyl or FMOC-protected analogs .
- Biological Activity : Compounds with aromatic substituents (e.g., biphenyl in CAS 1012341-50-2) show enhanced binding to hydrophobic enzyme active sites, as seen in kinase inhibitors .
- Synthetic Efficiency : Radical-based methods (e.g., xanthate chemistry in ) are effective for introducing complex substituents while preserving stereochemistry .
Biological Activity
Methyl (4S)-5-hydroxy-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoate is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, drawing on diverse sources to provide a comprehensive overview.
1. Chemical Structure and Synthesis
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₂₅N₁O₅
- Molecular Weight : 275.341 g/mol
The synthesis typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The reaction can be carried out in aqueous solutions or organic solvents like tetrahydrofuran (THF) at elevated temperatures. This synthetic pathway is crucial for understanding the compound's reactivity and potential applications in medicinal chemistry.
2.1 Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays, such as the MTT assay, have shown that the compound inhibits the growth of various tumor cell lines. For instance, it demonstrated cytotoxic effects against human cancer cell lines, suggesting its potential as a chemotherapeutic agent .
2.2 Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties. It showed effectiveness against several bacterial strains, including Staphylococcus epidermidis, with a minimum inhibitory concentration (MIC) of 1000 μg/mL. This suggests potential applications in treating bacterial infections and highlights its role as an antimicrobial agent .
2.3 Antioxidative Properties
This compound exhibits antioxidative activities, which are beneficial in mitigating oxidative stress-related diseases. The compound's ability to scavenge free radicals contributes to its protective effects against cellular damage .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound interacts with cell surface receptors, modulating various signaling pathways that are crucial for cellular responses.
- Chemical Reactivity : The presence of hydroxyl and ester functional groups allows for various chemical reactions, including oxidation and reduction processes that may influence its biological efficacy.
4. Case Studies and Research Findings
A summary of key research findings regarding the biological activity of this compound is presented in the table below:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
